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molecular formula C9H7NOS B8608427 4-Isocyano-5,6-dihydro-1-benzothiophen-7(4H)-one CAS No. 62000-27-5

4-Isocyano-5,6-dihydro-1-benzothiophen-7(4H)-one

Cat. No. B8608427
M. Wt: 177.22 g/mol
InChI Key: KDBJVYZDXGLJPO-UHFFFAOYSA-N
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Patent
US03994924

Procedure details

A sample of N-formyl-4,5,6,7-tetrahydro-7-oxobenzo[b]thiophen-4-amine (5.0 g) is dissolved methylene chloride (250 ml) under a nitrogen atmosphere and triethylamine (5.95 g) is added. Phosgene is then bubbled into the solution at 15° C and an exothermic reaction occurs. The temperature of the reaction mixture rises from 20° to 35° C and after 45 minutes, drops to 30° C. The flow of phosgene is terminated and nitrogen is then bubbled into the solution for about 20 minutes followed by ammonia gas. A brown precipitate is formed during the ammonia addition. The flow of ammonia gas is stopped when the reaction mixture becomes alkaline. The mixture is then flushed with nitrogen and is filtered to remove the precipitate. The filtrate is evaporated to dryness in vacuo, the residue is dissolved in ethanol (50 ml), the solution is filtered and evaporated to dryness in vacuo. The residue is scratched to afford a light brown solid, which is washed with water, dried and recrystallized from hexane-acetone to afford 2.1 g of the title isocyanide, m.p. 74° to 77° C.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
5.95 g
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([NH:3][CH:4]1[C:12]2[CH:11]=[CH:10][S:9][C:8]=2[C:7](=[O:13])[CH2:6][CH2:5]1)=O.C(Cl)Cl>C(N(CC)CC)C>[O:13]=[C:7]1[C:8]2[S:9][CH:10]=[CH:11][C:12]=2[CH:4]([N+:3]#[C-:1])[CH2:5][CH2:6]1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C(=O)NC1CCC(C=2SC=CC21)=O
Name
Quantity
250 mL
Type
reactant
Smiles
C(Cl)Cl
Step Two
Name
Quantity
5.95 g
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Phosgene is then bubbled into the solution at 15° C
CUSTOM
Type
CUSTOM
Details
an exothermic reaction
CUSTOM
Type
CUSTOM
Details
drops to 30° C
CUSTOM
Type
CUSTOM
Details
The flow of phosgene is terminated
CUSTOM
Type
CUSTOM
Details
nitrogen is then bubbled into the solution for about 20 minutes
Duration
20 min

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
O=C1CCC(C2=C1SC=C2)[N+]#[C-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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